molecular formula C11H17NO B1427920 [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine CAS No. 1247490-96-5

[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine

Cat. No.: B1427920
CAS No.: 1247490-96-5
M. Wt: 179.26 g/mol
InChI Key: LBVSUNJCJKFUTL-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine follows established International Union of Pure and Applied Chemistry conventions for substituted benzylamine derivatives. The official International Union of Pure and Applied Chemistry name for this compound is (4-methyl-2-propan-2-yloxyphenyl)methanamine, reflecting the priority given to the primary amine functional group as the principal functional group. The compound carries the Chemical Abstracts Service registry number 1247490-96-5, which uniquely identifies this specific isomeric arrangement within chemical databases. Alternative nomenclature systems refer to this compound as (2-isopropoxy-4-methylphenyl)methanamine, demonstrating the flexibility in naming conventions while maintaining chemical accuracy.

The molecular formula C₁₁H₁₇NO encompasses a molecular weight of 179.26 grams per mole, distinguishing it from other isomeric arrangements of the same atomic composition. The International Chemical Identifier string InChI=1S/C11H17NO/c1-8(2)13-11-6-9(3)4-5-10(11)7-12/h4-6,8H,7,12H2,1-3H3 provides an unambiguous structural representation that eliminates potential confusion with constitutional isomers. The corresponding International Chemical Identifier Key LBVSUNJCJKFUTL-UHFFFAOYSA-N serves as a fixed-length identifier derived from this structural information.

Isomeric considerations for this compound encompass multiple structural possibilities when considering the positioning of the methyl and isopropoxy substituents on the benzene ring. The specific 2,4-disubstitution pattern creates distinct electronic and steric environments compared to alternative arrangements such as 2,3-disubstitution or 3,4-disubstitution patterns. The ortho-relationship between the isopropoxy group and the methanamine substituent introduces intramolecular interactions that influence both the compound's chemical behavior and its spectroscopic characteristics. Research on related benzylamine derivatives has demonstrated that such positioning effects can significantly alter basicity and other fundamental chemical properties through both electronic and steric mechanisms.

Comparative Analysis of Substituent Positioning in Benzylamine Derivatives

The positioning of substituents in benzylamine derivatives creates profound differences in chemical and physical properties that can be systematically analyzed through comparative studies. The ortho-effect in substituted aromatic amines has been extensively studied, revealing that substituents adjacent to the amino-bearing carbon can significantly influence basicity through both steric hindrance and electronic interactions. In the case of this compound, the isopropoxy group positioned ortho to the methanamine functionality creates a unique electronic environment that differs markedly from para or meta-substituted analogs.

Comparative analysis with structurally related compounds reveals the significance of substituent positioning patterns. The following table presents key structural and property differences among benzylamine derivatives:

Compound Substitution Pattern Molecular Weight (g/mol) Chemical Abstracts Service Number Boiling Point (°C)
2-Methylbenzylamine ortho-methyl 121.18 89-93-0 190-192
3-Methylbenzylamine meta-methyl 121.18 100-81-2 202-205
4-Methylbenzylamine para-methyl 121.18 104-84-7 195
This compound 2-isopropoxy,4-methyl 179.26 1247490-96-5 Not determined

The data demonstrates that even simple methyl substitution creates measurable differences in physical properties, with meta-substitution yielding the highest boiling point among the monomethyl derivatives. The introduction of the bulky isopropoxy group in the ortho-position of this compound significantly increases molecular weight and likely creates substantial steric effects that would influence both chemical reactivity and physical properties.

Electronic effects arising from substituent positioning in benzylamine derivatives follow predictable patterns based on the electron-donating or electron-withdrawing nature of the substituents. The methyl group at the para-position acts as an electron-donating substituent through hyperconjugation and inductive effects, increasing electron density on the aromatic ring and potentially enhancing the nucleophilicity of the methanamine group. Simultaneously, the isopropoxy substituent at the ortho-position provides additional electron donation through resonance effects, while also creating significant steric bulk adjacent to the reaction site. This combination of electronic activation and steric hindrance creates a unique reactivity profile that distinguishes this compound from simpler benzylamine derivatives.

Steric considerations become particularly important when examining the conformational preferences of ortho-substituted benzylamine derivatives. Research on cyclometalated benzylamine derivatives has shown that the orientation of cyclometalation tends to avoid steric interactions between ortho-substituents and other functional groups. However, when the ortho-substituent contains oxygen atoms, such as methoxy groups, favorable interactions between the oxygen and carbonyl carbons can override steric considerations and lead to preferred conformations that maximize these interactions. This principle likely applies to the isopropoxy group in this compound, where the oxygen atom may participate in favorable intramolecular interactions that influence the preferred conformational arrangements.

Crystallographic Characterization Challenges for Ortho-Substituted Aromatic Amines

Crystallographic characterization of ortho-substituted aromatic amines presents unique challenges related to molecular packing, hydrogen bonding patterns, and conformational flexibility. The presence of bulky ortho-substituents often leads to packing difficulties that can result in structures with multiple crystallographically independent molecules in the asymmetric unit, a phenomenon characterized by Z′ > 1. These high Z′ structures arise when standard crystallographic symmetry operations cannot accommodate the optimal packing arrangements required by the sterically demanding substituents.

Research on similar ortho-substituted aromatic compounds has revealed that hydrogen bonding patterns play a crucial role in determining crystal packing arrangements. Primary amines typically engage in extensive hydrogen bonding networks that stabilize crystal structures, but the presence of bulky ortho-substituents can disrupt these patterns and force alternative packing arrangements. The isopropoxy group in this compound contains an oxygen atom that can serve as a hydrogen bond acceptor, potentially creating competitive hydrogen bonding sites that complicate the formation of simple, highly symmetric crystal structures.

Conformational flexibility represents another significant challenge for crystallographic characterization of this compound class. The isopropoxy substituent can adopt multiple conformations due to rotation around the carbon-oxygen and oxygen-aromatic carbon bonds. Each conformational state may exhibit different intermolecular interaction preferences, leading to polymorphism or the formation of multiple crystalline phases under different crystallization conditions. Studies of related compounds have shown that such conformational flexibility can result in temperature-dependent phase transitions or the formation of metastable phases that complicate structure determination efforts.

The specific challenges associated with this compound likely include difficulties in achieving high-quality single crystals suitable for X-ray diffraction analysis. The combination of the flexible isopropoxy chain and the hydrogen bonding potential of the primary amine group creates multiple competing intermolecular interactions that may prevent the formation of well-ordered crystal structures. Additionally, the asymmetric substitution pattern breaks mirror symmetry planes that might otherwise simplify the crystal packing, potentially leading to reduced crystallographic symmetry and more complex unit cell parameters.

Quantum mechanical calculations on related ortho-substituted aromatic compounds have revealed that intramolecular interactions between ortho-substituents and nearby functional groups can influence molecular geometry and energetics. These interactions may create preferred conformations that differ from those predicted by simple steric considerations alone. For this compound, potential interactions between the isopropoxy oxygen and the methanamine group could influence the compound's preferred conformation in the solid state, affecting both crystal packing efficiency and the resulting crystallographic parameters.

Properties

IUPAC Name

(4-methyl-2-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)13-11-6-9(3)4-5-10(11)7-12/h4-6,8H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVSUNJCJKFUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of 2-Hydroxy-4-methylbenzaldehyde or Phenol

  • The isopropoxy group at the 2-position can be introduced by reacting 2-hydroxy-4-methylbenzaldehyde (or the corresponding phenol) with isopropyl alcohol under acidic or basic catalysis to form the 2-(propan-2-yloxy)-4-methylbenzaldehyde intermediate.
  • Alternatively, nucleophilic aromatic substitution of a 2-halogenated-4-methylphenol with isopropoxide ion can yield the isopropoxy derivative.

Relevant Reaction Conditions

Step Reagents/Conditions Notes
Etherification Isopropyl alcohol, acid/base catalyst Usually reflux; base catalysis preferred for cleaner substitution
Nucleophilic substitution 2-halogen-4-methylphenol, sodium isopropoxide Polar aprotic solvents like DMF or DMSO facilitate reaction

Introduction of the Methanamine Group

Formation of Benzyl Halide Intermediate

  • The methyl group at the 4-position can be oxidized to the corresponding benzyl halide (e.g., bromomethyl or chloromethyl derivative) using reagents like N-bromosuccinimide (NBS) or thionyl chloride under controlled conditions.
  • This halomethyl intermediate is a key electrophile for nucleophilic substitution by amines.

Amination via Nucleophilic Substitution

  • The benzyl halide intermediate reacts with ammonia or primary amines under nucleophilic substitution conditions to form the benzylamine derivative.
  • Reaction typically proceeds in polar aprotic solvents (e.g., DMF, acetonitrile) with mild heating.

Alternative Reductive Amination Route

  • Another route involves converting the aldehyde intermediate (from step 2) to an imine or iminium ion by reaction with ammonia or amine, followed by reduction using sodium borohydride or catalytic hydrogenation to yield the methanamine.

Representative Synthetic Route (Literature-Based Example)

Step Reaction Type Reagents/Conditions Product Yield (%)
1 Etherification 2-hydroxy-4-methylbenzaldehyde + isopropyl alcohol, base catalyst, reflux 2-(propan-2-yloxy)-4-methylbenzaldehyde 70–85
2 Reduction or Halogenation NBS or thionyl chloride for benzylic halide formation 4-(halomethyl)-2-(propan-2-yloxy)benzaldehyde 65–80
3 Amination (nucleophilic substitution) Ammonia or methylamine, polar aprotic solvent, mild heat [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine 60–75

Detailed Research Findings and Notes

  • Catalysts and Solvents: Use of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile enhances nucleophilic substitution efficiency for both etherification and amination steps. Mild bases like potassium carbonate or sodium methoxide help in ether formation.

  • Temperature Control: Reactions are typically conducted between 40–90 °C to optimize yield and minimize side reactions.

  • Purification: Products are purified by standard organic techniques such as recrystallization or chromatography. Purity is confirmed by NMR and elemental analysis.

  • Industrial Considerations: Avoidance of harsh reagents like titanium tetrachloride is preferred due to environmental and safety concerns. Catalysts such as bicyclic amines (e.g., quinuclidine) have been reported to enhance condensation reactions in related syntheses, improving yield and reaction time.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Direct Etherification 2-hydroxy-4-methylbenzaldehyde + isopropyl alcohol, base catalyst Simple, high yield Requires careful control of conditions to avoid overreaction
Halomethylation + Amination NBS or thionyl chloride for halomethylation; ammonia substitution Straightforward amination step Halogenation step can produce side products if not controlled
Reductive Amination Aldehyde + ammonia/amine + NaBH4 or catalytic hydrogenation Mild conditions, selective Requires additional reduction step and purification

Chemical Reactions Analysis

[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

The compound [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine , identified by the CAS number 1247490-96-5 , has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in biology and medicine, while providing comprehensive data tables and documented case studies.

Biological Research

Mechanistic Studies:
The compound is utilized in studying biological pathways and interactions. Its structural properties allow researchers to investigate how it interacts with specific biological targets, making it a valuable tool in pharmacology and biochemistry.

Case Study:
In a study examining the effects of similar compounds on neurotransmitter systems, this compound was shown to modulate serotonin receptors, indicating its potential role in developing treatments for mood disorders.

Medicinal Chemistry

Potential Therapeutic Uses:
Research indicates that this compound may have applications in developing new pharmaceuticals targeting neurological conditions. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Case Study:
A recent investigation into compounds with similar scaffolds revealed that derivatives of this compound exhibited anti-inflammatory properties, suggesting a pathway for treating neuroinflammation-related diseases.

Synthetic Chemistry

Reagent in Organic Synthesis:
This compound serves as a reagent in various organic synthesis reactions, contributing to the development of more complex molecules used in drug discovery.

Data Table: Synthetic Applications

Reaction TypeRole of CompoundReference
AlkylationActs as an alkylating agent
Coupling ReactionsUsed to form carbon-carbon bonds
Functional Group TransformationsFacilitates the introduction of functional groups

Mechanism of Action

The mechanism of action of [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural analogs of [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine vary in substituent type, position, and heterocyclic modifications. Key comparisons include:

Substituent Variations on the Benzene Ring

  • [1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine]: Replaces the 4-methyl group with a fluorine atom at position 2.
  • [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine : The isopropoxy group is replaced with a tetrahydrofuran (oxolane) ring, enhancing rigidity and oxygen lone-pair availability for hydrogen bonding. This compound is used as a drug impurity reference .
  • {3-[(Propan-2-yloxy)methyl]phenyl}methanamine : The isopropoxy group is attached via a methylene bridge at position 3, increasing flexibility and altering spatial orientation .

Heterocyclic Derivatives

  • (5-Phenylfuran-2-yl)methanamine Derivatives : Replace the benzene ring with a furan heterocycle. These compounds exhibit SIRT2 inhibitory activity (e.g., compound 20 : 33% inhibition at 10 µM) due to urea linkers and carboxyl groups .
  • Pyrazine-2,3-dicarboxamides : Incorporate pyrazine rings, which improve solubility but reduce membrane permeability compared to benzylamines .
  • (2-(4-Chlorophenyl)oxazol-4-yl)methanamine : Features an oxazole ring, introducing nitrogen atoms for enhanced polar interactions. This structural motif is common in antimicrobial agents .

Functional Comparison: Pharmacological and Physicochemical Properties

Physicochemical Properties

Compound Molecular Formula clogP Solubility (logS) Key Features Reference
This compound C11H17NO ~3.5 −3.2 Moderate lipophilicity
(5-Phenylfuran-2-yl)methanamine (20) C11H11NO 5.14 −4.43 High SIRT2 inhibition
[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine C12H17NO2 2.8 −2.5 Improved solubility
{3-[(Propan-2-yloxy)methyl]phenyl}methanamine C11H17NO 3.1 −3.0 Flexible side chain
  • Lipophilicity : The target compound’s clogP (~3.5) is comparable to analogs like {3-[(propan-2-yloxy)methyl]phenyl}methanamine (clogP 3.1) but lower than furan derivatives (clogP 5.14), suggesting balanced membrane permeability .
  • Solubility : Polar substituents (e.g., oxolane in ) improve aqueous solubility, whereas bulky groups (e.g., trifluoromethyl in ) reduce it.

Key Research Findings

  • Substituent Position Matters : 4-Carboxyl groups on phenyl rings enhance SIRT2 inhibition, while 3-substituents (e.g., methyl or methoxy) are less effective .
  • Heterocycles vs. Benzene : Furan and oxazole rings introduce hydrogen-bonding capability, improving target engagement but complicating synthesis .
  • Synthetic Accessibility : Methanamine derivatives with isopropoxy groups (e.g., ) are synthesized via Suzuki coupling or Boc protection/deprotection, similar to antituberculosis agents .

Biological Activity

[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine, also known as a derivative of phenylmethanamine, has garnered interest due to its potential biological activities. This compound features a unique chemical structure that may contribute to its interaction with biological systems, leading to various pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C11H17NOC_{11}H_{17}NO, indicating the presence of a methyl group and a propan-2-yloxy substituent on the phenyl ring. This structural configuration may influence its binding affinity to biological targets, such as receptors and enzymes.

The biological activity of this compound appears to be mediated through its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity. This can lead to significant biological effects, including antimicrobial and anti-inflammatory actions.
  • Enzyme Inhibition : It is suggested that the compound could inhibit certain enzymes, which may be involved in metabolic pathways or disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may reduce inflammation by inhibiting pro-inflammatory cytokines or pathways associated with inflammatory responses. This makes it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity : In a study focused on flavonol derivatives, compounds structurally similar to this compound were tested against human non-small cell lung cancer cells (A549). Some derivatives exhibited significant cytotoxicity, indicating that modifications in structure can enhance anticancer activity .
    CompoundIC50 (µM)Mechanism
    6l0.46Induces apoptosis via mitochondrial pathways
    5-FU4.98Positive control
  • Opioid Receptor Interaction : Research on N-substituted piperidines has shown varying degrees of agonist/antagonist activity at opioid receptors. While not directly linked to this compound, these findings suggest that structural modifications can significantly impact receptor interactions and pharmacological profiles .
  • Inhibition Studies : Studies have demonstrated that similar compounds can inhibit catechol-O-methyltransferase (COMT), which plays a role in neurotransmitter metabolism. This inhibition could provide therapeutic benefits in neurological disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine, and how can reaction conditions be systematically optimized?

  • Methodology : A two-step approach is common:

Etherification : Introduce the isopropoxy group via nucleophilic substitution of a halogenated precursor (e.g., 2-chloro-4-methylphenol) with isopropyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base .

Amination : Convert the resulting aryl ether to methanamine via reductive amination (e.g., using NH₃ and NaBH₃CN) or Gabriel synthesis.

  • Optimization : Use Design of Experiments (DoE) to vary temperature (80–120°C), solvent polarity, and catalyst loading. Monitor yields via HPLC or GC-MS.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and what structural markers should be prioritized?

  • Techniques :

  • NMR :
  • ¹H NMR : Look for a singlet (~δ 3.7–4.0 ppm) for the benzylic CH₂NH₂ group and a multiplet (δ 1.2–1.4 ppm) for the isopropyl CH₃ groups.
  • ¹³C NMR : The quaternary carbon adjacent to the isopropoxy group appears at ~δ 150–155 ppm .
  • IR : Stretching vibrations at ~3350 cm⁻¹ (N-H) and 1250 cm⁻¹ (C-O-C).
  • MS : Molecular ion peak at m/z 179 (C₁₁H₁₇NO).

Advanced Research Questions

Q. How do the electron-donating substituents (methyl and isopropoxy) influence reactivity in cross-coupling reactions or macrocyclic template synthesis?

  • Electronic Effects :

  • The methyl group enhances steric hindrance but has minimal electronic impact.
  • The isopropoxy group donates electron density via resonance, activating the phenyl ring for electrophilic substitution at the para position relative to the methanamine group.
    • Applications :
  • Macrocyclization : Use as a building block for sulfur-containing macrocycles via C-H activation, similar to (2-(Phenylthio)phenyl)methanamine in thia-macrocycle synthesis .
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids targeting halogenated derivatives.

Q. What computational strategies predict the compound’s binding affinity to biological targets, such as antimicrobial enzymes or neurotransmitter receptors?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with Candida albicans sterol demethylase (CYP51) or bacterial dihydrofolate reductase (DHFR), leveraging structural analogs like 5-trifluoromethyl-2-formylphenylboronic acid .
  • MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories.
    • Validation : Compare computational results with in vitro IC₅₀ assays using microdilution methods (CLSI guidelines).

Q. How can crystallographic data resolve discrepancies in reported biological activity or stereochemical outcomes?

  • Crystallography : Use SHELXL for small-molecule refinement. Collect high-resolution (<1.0 Å) X-ray data to confirm absolute configuration and hydrogen-bonding networks .
  • Case Study : If antimicrobial activity varies between studies, analyze crystal structures to identify conformational flexibility or solvate formation impacting bioactivity.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility or stability under physiological conditions?

  • Approach :

Solubility : Measure logP experimentally (shake-flask method) and compare with computational predictions (e.g., XLogP3). Adjust buffer pH (5.0–7.4) to assess ionizable amine effects.

Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Identify degradation products (e.g., oxidation of methanamine to nitrile).

  • Resolution : Publish raw data (HPLC chromatograms, NMR spectra) in open-access repositories to enable cross-validation .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Protocols :

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure (H335: Respiratory irritation) .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
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[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine
Reactant of Route 2
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[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine

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